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TDI-10229 sAC inhibitor discovery and development

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An In-depth Technical Guide to the Discovery and Development of the sAC Inhibitor TDI-10229

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Unlike the more extensively studied G protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a key intracellular sensor of CO₂, bicarbonate, and pH.[1][2] The distinct localization and regulation of sAC implicate it in a variety of physiological processes, making it a compelling therapeutic target for several indications, including non-hormonal male contraception.[3][4][5]

The Imperative for a Novel sAC Inhibitor

Early exploration of sAC pharmacology was hampered by the limitations of first-generation inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and potential off-target effects on ATP/cAMP levels, confounding their utility as specific molecular probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of sAC but suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for thorough investigation of sAC-driven pharmacology in cellular or animal models.[6][3][5] This created a clear need for the development of potent, selective, and orally bioavailable sAC inhibitors to enable rigorous in vivo studies.



Discovery and Optimization of TDI-10229

The development of **TDI-10229** was achieved through a structure-based drug design strategy, building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene group in the precursor compounds with a phenyl ring, which contributed to the improved potency of **TDI-10229**.[5] This strategic design process, aided by X-ray crystallography and computational tools, culminated in the identification of **TDI-10229**, a compound with nanomolar inhibition of sAC in both biochemical and cellular assays.[3][4]

Data Presentation

Table 1: In Vitro and Cellular Potency of TDI-10229

Compound	Biochemical IC50 (nM)	Cellular IC₅₀ (nM)	Cell Line
TDI-10229	160 - 195	92 - 102	Human 4-4 cells
TDI-11861	3	7	Human 4-4 cells

Data sourced from multiple references.[4][7][8][9]

Table 2: Physicochemical Properties of TDI-10229

Parameter	Value
PAMPA Permeability (nm/s)	274
HPLC LogD (pH 7.4)	2.9
Kinetic Solubility (μg/mL)	1.3
Cytotoxicity (μΜ)	>20

Data sourced from reference[3].

Table 3: Mouse Pharmacokinetic Parameters of TDI-10229 (5 mg/kg, p.o.)



Parameter	Value
C _{max} (µM)	15.5
AUC (μg·h/mL)	94
Mean Residence Time (MRT) (hours)	3.95
Bioavailability (%)	59

Data sourced from references[3][7].

Table 4: Binding Kinetics of TDI-10229 to sAC (SPR

Data)

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Parameter	Value	
K D (nM)	175.6 ± 23.7	
k on (1/ms)	2.3 x 10 ⁵	
k off (1/s)	55.8 x 10 ⁻³	
Residence Time (seconds)	25	

Data sourced from references[4][9].

Experimental Protocols

In Vitro sAC Biochemical Assay: The potency of **TDI-10229** was determined using an in vitro adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures the conversion of [α -32P]ATP to [32P]cAMP in the presence of the inhibitor. The reaction mixture typically contains purified sAC, ATP, Mg²⁺, Ca²⁺, and HCO₃⁻ to stimulate enzyme activity.[9] The amount of [32P]cAMP produced is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.[9][10]

Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3] [8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent







cAMP degradation.[9] The resulting cAMP levels are quantified, and IC₅₀ values are determined from concentration-response curves.[3][9]

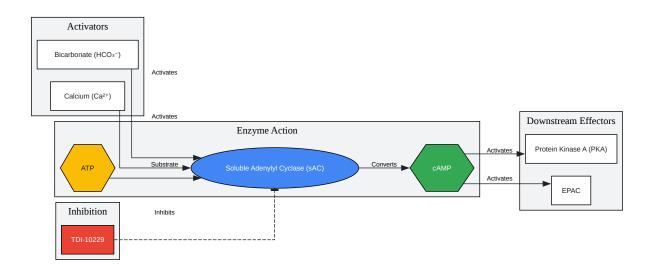
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive membrane permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified to determine the permeability rate.[3]

Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, **TDI-10229** was administered orally to mice.[3][7] Blood samples were collected at various time points, and the concentration of the compound in the plasma was measured, typically using liquid chromatography-mass spectrometry (LC-MS). These data were used to calculate key parameters such as maximum concentration (C_{max}), area under the curve (AUC), mean residence time (MRT), and oral bioavailability.[7]

Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics (association and dissociation rates) of **TDI-10229** to purified, immobilized sAC protein.[4][11] The assay monitors changes in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the target protein. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (K D).[4][9]

Visualizations

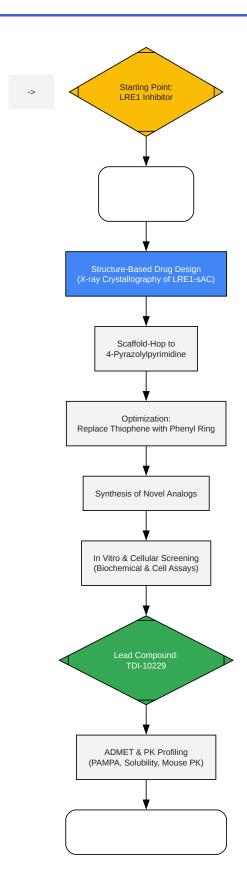




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Caption: The sAC signaling pathway and its inhibition by TDI-10229.

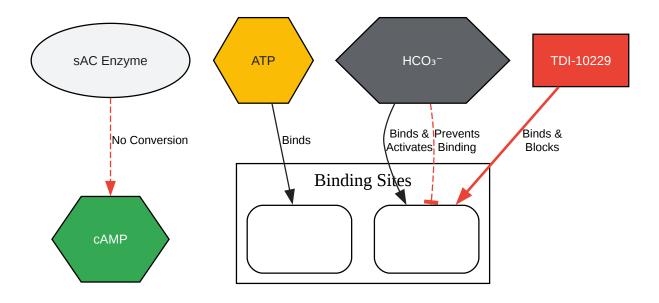




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Caption: Workflow for the discovery and development of TDI-10229.





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Caption: TDI-10229 competitively inhibits sAC at the bicarbonate binding site.

Conclusion

The discovery and development of **TDI-10229** represent a significant advancement in the study of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the critical deficiencies of earlier tool compounds.[3][5] **TDI-10229** displays nanomolar inhibition in both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in vivo applications.[6][3][12] While subsequent research has focused on developing analogs with even longer residence times for specific applications like male contraception, **TDI-10229** remains a vital chemical probe for interrogating sAC function in various physiological and disease models.[4][5][8] Its development has paved the way for a deeper understanding of sAC biology and its potential as a therapeutic target.

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